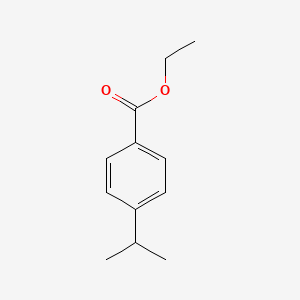

Ethyl 4-propan-2-ylbenzoate

Description

Significance of Aromatic Esters in Synthetic Chemistry and Material Science

Aromatic esters, which feature an ester functional group attached to an aromatic ring, are of considerable interest in modern chemical research. numberanalytics.com Their unique chemical and physical properties make them valuable in a wide array of applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. numberanalytics.comnumberanalytics.com The inherent stability of the aromatic ring, coupled with the reactivity of the ester group, allows for a diverse range of chemical transformations. numberanalytics.com

In material science, aromatic esters are integral to the production of high-performance polymers. For instance, the polymerization of certain aromatic esters can yield materials like polycarbonates, which are valued for their durability and are used in industries such as automotive and aerospace. numberanalytics.com The rigid and planar structure of the aromatic components contributes significantly to the desirable properties of these polymers. solubilityofthings.com

Overview of Benzoate (B1203000) Ester Class and Their Structural Diversity

Benzoate esters are a specific subclass of aromatic esters derived from benzoic acid. The general structure consists of a benzene (B151609) ring attached to a carbonyl group, which is then linked to an oxygen atom and an alkyl or aryl group. This class of compounds exhibits significant structural diversity, arising from the variety of possible substituents on both the benzene ring and the alcohol-derived portion of the ester.

The nomenclature of these esters follows a systematic pattern where the name of the alkyl or aryl group from the alcohol is stated first, followed by "benzoate". libretexts.orglibretexts.orgpressbooks.pub For example, the ester formed from methanol (B129727) and benzoic acid is methyl benzoate. This structural variability allows for the fine-tuning of physical and chemical properties, such as boiling point, solubility, and reactivity, making benzoate esters versatile components in organic synthesis.

Positioning of Ethyl 4-propan-2-ylbenzoate within Ester Chemistry Research

This compound, also known as ethyl 4-isopropylbenzoate, is a specific benzoate ester that serves as a case study in the broader context of aromatic ester research. Its structure features an ethyl group as the alcohol-derived component and an isopropyl group at the para position (position 4) of the benzene ring.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.258 g/mol |

| Boiling Point | 264°C at 760 mmHg |

| Flash Point | 116.1°C |

| Density | 0.991 g/cm³ |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 192.115029749 |

| Complexity | 179 |

| Table compiled from data found in source lookchem.com |

Spectroscopic Data of a Related Compound: Ethyl 4-[(propan-2-yl)amino]benzoate

| Spectral Data Type | Availability |

| 13C NMR Spectra | Available |

| IR Spectra (Vapor Phase) | Available |

| Table compiled from data found in source nih.gov |

Synthesis of this compound Precursors

The synthesis of this compound often involves the esterification of its corresponding carboxylic acid, 4-isopropylbenzoic acid. The synthesis of this key precursor has been achieved through various methods.

| Starting Material | Reagents and Conditions | Product | Yield |

| 4-isopropylbenzyl alcohol | Diethylene glycol dimethyl ether, ultrasonic radiation (40KHz/30W/70℃) for 30 minutes | 4-isopropylbenzoic acid | 98% |

| Table compiled from data found in sources google.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVMNGIAVDCPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281075 | |

| Record name | ethyl 4-propan-2-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19024-50-1 | |

| Record name | NSC20026 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-propan-2-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 4 Propan 2 Ylbenzoate and Analogues

Established Synthetic Routes to Ethyl 4-propan-2-ylbenzoate

The principal methods for synthesizing this compound involve creating an ester linkage between a C4-isopropyl-substituted benzene (B151609) ring and an ethyl group. This is typically accomplished by reacting a suitable precursor, such as 4-isopropylbenzoic acid or 4-isopropylbenzaldehyde, with ethanol or an ethanol equivalent under specific catalytic conditions.

Oxidative esterification provides a direct route to ethyl benzoates from the corresponding aromatic aldehydes. This one-pot process combines the oxidation of the aldehyde to a carboxylic acid intermediate with its subsequent esterification, offering an efficient alternative to traditional multi-step syntheses.

The conversion of aromatic aldehydes, such as 4-isopropylbenzaldehyde, to their corresponding ethyl esters can be effectively achieved using peroxides as the oxidant in an ethanol medium. Hydrogen peroxide (H₂O₂) is a commonly used, environmentally benign oxidant for this transformation. The reaction is typically facilitated by a catalyst to ensure high conversion and selectivity.

In this process, the aldehyde is oxidized to the corresponding benzoic acid, which is then esterified in situ with ethanol. For instance, the oxidative esterification of benzaldehyde to ethyl benzoate (B1203000) has been demonstrated using a vanadium-doped phosphomolybdate catalyst (Na₄PMo₁₁VO₄₀) and H₂O₂ in ethanol. This system achieves high conversion of the aldehyde and excellent selectivity for the ester product. The reaction proceeds efficiently under mild conditions, making it a favorable method. nih.govscispace.com

The general reaction can be represented as: Ar-CHO + H₂O₂ + EtOH → Ar-COOEt + 2H₂O

Key to the success of this method is the catalytic system, which must be active for both the oxidation and the subsequent esterification step.

Inorganic ligands, particularly in the form of heteropoly acids and their salts, play a crucial role as catalysts in the oxidative esterification of aromatic aldehydes. These catalysts are valued for their strong Brønsted and Lewis acidity and their redox properties.

For the synthesis of this compound from 4-isopropylbenzaldehyde, a catalyst like a vanadium-doped phosphomolybdate salt (e.g., Na₄PMo₁₁VO₄₀) demonstrates significant efficacy. nih.gov The vanadium atom within the Keggin structure of the heteropoly anion is believed to be the active site for the oxidation with hydrogen peroxide. nih.govscispace.com The catalyst facilitates the formation of peroxo-species, which are potent oxidizing agents.

The catalytic performance is highly dependent on the composition of the inorganic catalyst. Studies on benzaldehyde show that the presence and number of vanadium atoms in the phosphomolybdate structure significantly impact the reaction rate and product distribution. nih.gov While molybdenum and vanadium oxides themselves can catalyze the reaction, incorporating vanadium into the Keggin structure creates a synergistic effect, enhancing catalytic activity. nih.govscispace.com

Below is a table summarizing the catalytic activity of different inorganic catalysts in the oxidative esterification of benzaldehyde, which serves as a model for 4-isopropylbenzaldehyde.

| Catalyst | Benzaldehyde Conversion (%) | Ethyl Benzoate Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| Na₄PMo₁₁VO₄₀ | ~98% | ~93% | 2.75 mmol benzaldehyde, 8.25 mmol H₂O₂, 1.77 mol% catalyst, 10.0 mL C₂H₅OH, 333 K, 3h |

| V₂O₅ | ~85% | Data not specified | 2.75 mmol benzaldehyde, 8.25 mmol H₂O₂, 1.77 mol% catalyst, 10.0 mL C₂H₅OH, 333 K, 3h |

| MoO₃ | ~20% | Data not specified | 2.75 mmol benzaldehyde, 8.25 mmol H₂O₂, 1.77 mol% catalyst, 10.0 mL C₂H₅OH, 333 K, 3h |

| Na₃PMo₁₂O₄₀ | <10% | Data not specified | 2.75 mmol benzaldehyde, 8.25 mmol H₂O₂, 1.77 mol% catalyst, 10.0 mL C₂H₅OH, 333 K, 3h |

Data adapted from studies on benzaldehyde oxidative esterification which serves as a model for the 4-isopropyl derivative. nih.govscispace.com

The most traditional and widely used method for preparing this compound is the Fischer esterification of 4-isopropylbenzoic acid with ethanol. This reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. chemistrysteps.combyjus.comlibretexts.orgcerritos.edu

The general reaction is: 4-(CH₃)₂CH-C₆H₄-COOH + CH₃CH₂OH ⇌ 4-(CH₃)₂CH-C₆H₄-COOCH₂CH₃ + H₂O

This is an equilibrium reaction. To drive the equilibrium towards the formation of the ester, a large excess of ethanol is typically used, which also serves as the solvent. libretexts.orgtamu.edu Alternatively, the removal of water as it forms (e.g., by azeotropic distillation with a Dean-Stark apparatus) can be employed to achieve high yields. byjus.comoperachem.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). operachem.comorganic-chemistry.org The choice of catalyst can influence the reaction rate and yield.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Benzoic Acid | Methanol (B129727) | H₂SO₄ | Reflux (65°C) | 90% |

| Hydroxy Acid I | Ethanol | H₂SO₄ | Reflux, 2h | 95% |

| d-Tartaric Acid | Benzyl Alcohol | p-TsOH | Reflux in Toluene with Dean-Stark | Data not specified |

| Hippuric Acid | Cyclohexanol | p-TsOH | Reflux in Toluene with Dean-Stark, 30h | 96% |

Data from typical Fischer esterification procedures for various benzoic acid derivatives. operachem.com

Beyond classical Fischer esterification, other strategies involving alkylation can be employed to synthesize benzoates. One such method is the reaction of a carboxylate salt with an alkylating agent. In this approach, 4-isopropylbenzoic acid is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form sodium or potassium 4-isopropylbenzoate. This salt is then treated with an ethylating agent, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to yield the final ester. chemistrysteps.com

The reaction proceeds as follows:

4-(CH₃)₂CH-C₆H₄-COOH + NaOH → 4-(CH₃)₂CH-C₆H₄-COONa + H₂O

4-(CH₃)₂CH-C₆H₄-COONa + CH₃CH₂-Br → 4-(CH₃)₂CH-C₆H₄-COOCH₂CH₃ + NaBr

This method avoids the use of strong acids and the need to remove water, which can be advantageous for substrates sensitive to acidic conditions. The choice of solvent is critical for the Sₙ2 step, with polar aprotic solvents like DMF or DMSO often being used to accelerate the reaction.

Oxidative Esterification Approaches for Benzoate Synthesis

Mechanistic Investigations of this compound Formation

The formation of this compound can proceed through different mechanisms depending on the chosen synthetic route.

For the Fischer esterification of 4-isopropylbenzoic acid, the mechanism is a well-established acid-catalyzed nucleophilic acyl substitution. byjus.comlibretexts.orgorganic-chemistry.org

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). byjus.comlibretexts.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in a protonated ester. libretexts.org

Deprotonation: The protonated ester is deprotonated (often by another molecule of ethanol or the conjugate base of the acid catalyst) to yield the final ester product, this compound, and regenerate the acid catalyst. byjus.comlibretexts.org

For the peroxide-mediated oxidative esterification of 4-isopropylbenzaldehyde, the proposed mechanism involves initial oxidation followed by esterification. nih.gov

Catalyst Peroxidation: The inorganic catalyst (e.g., Na₄PMo₁₁VO₄₀) reacts with hydrogen peroxide to form an active peroxo-metal intermediate. nih.gov

Oxidation of Aldehyde: This active species oxidizes 4-isopropylbenzaldehyde to 4-isopropylbenzoic acid, and the catalyst is regenerated. nih.gov

Fischer Esterification: The newly formed 4-isopropylbenzoic acid then undergoes a standard acid-catalyzed Fischer esterification with the ethanol solvent, as described above, to produce this compound. nih.gov The heteropoly acid catalyst can also serve as the acid catalyst for this esterification step.

Self-Propagating Radical Reaction Mechanisms in Ester Synthesis

Recent advancements have demonstrated the utility of self-propagating radical reactions for the synthesis of esters. One such method involves the visible-light-induced cross-dehydrogenative coupling of aldehydes with phenols using bromotrichloromethane (BrCCl3) without the need for a transition-metal catalyst or an external photocatalyst. acs.org In this process, the phenolate acts as both a substrate and a photosensitizer. acs.org

The proposed mechanism initiates with the excitation of the phenolate by visible light. The excited aryloxy anion is then oxidized by BrCCl3 to generate a trichloromethyl radical (•CCl3). This electron-deficient radical abstracts the aldehydic hydrogen, leading to the formation of a benzoyl radical. The benzoyl radical subsequently reacts with BrCCl3 to produce an acyl bromide. Finally, the reaction of this acyl bromide with a phenolate anion yields the desired O-aryl ester. acs.org This self-propagating radical chain reaction provides an efficient pathway for ester formation under mild conditions. acs.orglibretexts.org

Key steps in this self-propagating radical reaction include:

Initiation: Photoexcitation of the phenolate.

Propagation: Abstraction of the aldehydic hydrogen by the •CCl3 radical and subsequent formation of an acyl bromide.

Termination: Combination of radical species.

Hydrogen Atom Transfer (HAT) Processes in Benzoate Formation

Hydrogen Atom Transfer (HAT) is a fundamental process in a wide array of chemical transformations and has been increasingly utilized in the functionalization of C-H bonds for the synthesis of complex molecules, including benzoates. nih.govcell.com Photoinduced intermolecular HAT, in particular, offers a mild and efficient strategy for generating radical intermediates from R-H bonds. cell.com

In the context of benzoate formation, a benzoyloxy radical can act as a potent HAT agent. For instance, benzoyl peroxide (BPO), upon heating or visible-light irradiation, can generate benzoyloxy radicals. rsc.org These radicals are capable of abstracting hydrogen atoms from otherwise inert C(sp3)–H bonds, creating alkyl radicals. rsc.org These alkyl radicals can then participate in subsequent bond-forming reactions.

A plausible mechanism involving a benzoyloxy radical in a HAT process for C-C bond formation is as follows:

Homolytic cleavage of BPO to generate benzoyloxy radicals.

The benzoyloxy radical abstracts a hydrogen atom from an alkane to form an alkyl radical.

The alkyl radical adds to an electron-deficient alkene.

The resulting radical intermediate undergoes a single electron transfer (SET) to furnish the final product. rsc.org

This strategy highlights the versatility of HAT processes in generating valuable radical intermediates for the synthesis of substituted benzoates and related structures. rsc.org

Catalytic Cycle Analysis in Oxidative Esterification

Oxidative esterification of aldehydes represents a direct and atom-economical route to esters. This transformation can be catalyzed by various transition metals and even metal-free organocatalysts. ijeais.orgrsc.orgnih.gov The analysis of the catalytic cycles provides crucial insights into the reaction mechanism and aids in the development of more efficient catalytic systems.

One example is the N-heterocyclic carbene (NHC)-catalyzed aerobic oxidative esterification of aldehydes. researchgate.netnih.gov In a typical catalytic cycle, the NHC catalyst first adds to the aldehyde to form a Breslow intermediate. This intermediate is then oxidized to an acyl azolium species. The alcohol nucleophile then attacks the acyl azolium, leading to the formation of the ester product and regeneration of the NHC catalyst. nih.gov Air or other oxidants can be used to facilitate the oxidation step. rsc.org

Palladium catalysts have also been employed for the oxidative esterification of aldehydes. For instance, a [PdCl2(PPh3)2] catalyst can be used with an oxidant like benzyl chloride. ijeais.org While effective, the cost of precious metal catalysts can be a drawback for large-scale applications. ijeais.org

More recently, cost-effective and environmentally friendly catalysts have been explored. Vitamin B1, for example, has been successfully used as a metal-free NHC catalyst for the aerobic oxidative esterification of aromatic aldehydes with alcohols, using air as a green terminal oxidant. rsc.orgnih.gov

Table 1: Comparison of Catalytic Systems for Oxidative Esterification

| Catalyst System | Oxidant | Substrates | Key Features |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Air, DQ | Aromatic and α,β-unsaturated aldehydes | Metal-free, can be performed under aerobic conditions. researchgate.netnih.gov |

| [PdCl2(PPh3)2] | Benzyl chloride | Aliphatic and aromatic aldehydes | Good yields with various alcohols. ijeais.org |

| Vitamin B1 (Thiamine) | Air | Aromatic aldehydes | Cost-effective, metal-free, and eco-friendly. rsc.orgnih.gov |

| Co3O4/rGO | TBHP | Aliphatic and aromatic aldehydes | Heterogeneous catalyst, good yields. ijeais.org |

| [Fe(ox)Fe-CuOx] | H2O2 | Aromatic aldehydes | Moderate to fair yields. ijeais.org |

Mechanistic Aspects of Ring Opening Reactions in Benzoate Precursors

Ring-opening reactions of strained heterocyclic precursors, such as epoxides and azetidines, provide a versatile synthetic route to functionalized molecules, including benzoate derivatives. rsc.orgresearchgate.net The mechanism of these reactions is highly dependent on the reaction conditions, particularly the nature of the catalyst (acidic or basic) and the nucleophile.

Under acidic conditions, the ring-opening of an epoxide typically proceeds via an SN2-like mechanism, where the nucleophile attacks the more substituted carbon atom after protonation of the epoxide oxygen. researchgate.net Conversely, under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon atom. researchgate.net

For instance, the reaction of epoxides with benzoic acid or its derivatives in the presence of a catalytic amount of tetrabutylammonium bromide (TBAB) provides an efficient and highly regioselective method for the preparation of benzoylated 1,2-diols. organic-chemistry.org The proposed mechanism involves the formation of a protonated epoxide-benzoate ion pair, which facilitates the nucleophilic attack of the benzoate. organic-chemistry.org This method is advantageous as it often avoids the isomerization issues that can occur under strongly acidic or basic conditions. organic-chemistry.org

Similarly, the ring-opening of activated azetidines can be employed to synthesize precursors for more complex benzoate-containing molecules. rsc.org The regioselectivity of the ring-opening is a critical aspect of these transformations and is influenced by the substituents on the azetidine ring and the nature of the attacking nucleophile.

Advanced Synthetic Strategies for Substituted Ethyl Benzoates

The synthesis of substituted ethyl benzoates often requires specialized strategies to achieve high yields and selectivities, particularly when dealing with complex substitution patterns or sensitive functional groups.

Ring Opening of Oxazoline Precursors for 1-(Trifluoromethylsulfonamido)propan-2-yl Benzoate Derivatives

2-Oxazolines are valuable intermediates in organic synthesis and can serve as precursors to various functionalized molecules. An efficient route to 2-oxazolines involves the stereospecific isomerization of 3-amido-2-phenyl azetidines, which can be catalyzed by either Brønsted or Lewis acids, with Cu(OTf)2 being particularly effective. nih.gov

While the direct synthesis of 1-(Trifluoromethylsulfonamido)propan-2-yl benzoate derivatives from the ring-opening of oxazolines is not explicitly detailed in the provided context, the general principle of using oxazolines as precursors for amino alcohol derivatives is well-established. The ring-opening of a suitably substituted oxazoline with a benzoate nucleophile, or a multi-step sequence involving hydrolysis of the oxazoline to an amino alcohol followed by esterification, could potentially lead to the desired product. The regioselectivity of the ring-opening would be a key consideration in such a synthetic approach.

Influence of Substituent Electronic Effects on Reaction Yields and Selectivity

The electronic properties of substituents on the aromatic ring of benzoic acid and its derivatives can significantly influence the rates and outcomes of esterification reactions. nih.govlumenlearning.com Electron-donating groups (EDGs) increase the electron density of the aromatic ring and the carboxyl group, which can affect the nucleophilicity of the carboxylate and the electrophilicity of the carbonyl carbon. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density. libretexts.orgnih.gov

In electrophilic aromatic substitution reactions, EDGs are generally activating and direct incoming electrophiles to the ortho and para positions, while EWGs are deactivating and direct to the meta position. libretexts.org While esterification is not an electrophilic aromatic substitution, the electronic effects of substituents still play a crucial role.

For instance, in the esterification of substituted benzoic acids, electron-withdrawing groups on the benzoic acid ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack by the alcohol. However, these groups also decrease the acidity of the carboxylic acid, which can affect the equilibrium of the reaction.

A study on substituted phenyl benzoates (p-Y-C6H4CO2C6H4-p-X) using 13C NMR spectroscopy revealed that both phenyl substituents (X) and benzoyl substituents (Y) have a reverse effect on the chemical shift of the carbonyl carbon. nih.gov Electron-withdrawing substituents cause shielding, while electron-donating groups have the opposite effect. nih.gov This indicates a cross-interaction between the substituents on the two aromatic rings, where the electronic effects of substituents on one ring modify the sensitivity of the carbonyl group to the electronic effects of the substituents on the other ring. nih.gov Such electronic interplay can have a profound impact on reaction yields and selectivity in the synthesis of substituted benzoates.

Table 2: Summary of Substituent Electronic Effects

| Substituent Type | Effect on Aromatic Ring | Influence on Reactivity |

|---|---|---|

| Electron-Donating Groups (EDGs) (e.g., -OH, -OCH3, -CH3) | Increase electron density | Activate the ring towards electrophilic attack. lumenlearning.comlibretexts.org |

| Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CN, -CHO) | Decrease electron density | Deactivate the ring towards electrophilic attack. libretexts.orgnih.gov |

Transition-Metal Catalyzed Transformations in Benzoate Chemistry

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the functionalization of otherwise unreactive C–H bonds. acs.org In the realm of benzoate chemistry, these methods provide powerful strategies for the synthesis and modification of aromatic esters. Catalysts based on transition metals such as ruthenium and rhodium have been extensively utilized to promote the formation of new carbon-carbon bonds, offering a direct route to complex molecular architectures from simple benzoic acid derivatives. researchgate.netresearchgate.net

One of the significant challenges in synthetic chemistry is the selective functionalization of a specific C-H bond in a molecule with multiple such bonds. acs.org The use of directing groups has emerged as a key strategy to control the regioselectivity of these transformations. researchgate.net For instance, the carboxylate group of benzoic acids can act as a directing group, facilitating the ortho-C–H functionalization. researchgate.net However, recent advancements have also enabled meta-selective functionalizations, expanding the synthetic utility of these catalytic systems. researchgate.net

Ruthenium-catalyzed reactions, for example, have been employed for the meta-C–H alkylation of aromatic carboxylic acids. researchgate.net This is achieved through the formation of an ortho-benzoate ruthenacycle, which then directs the subsequent alkylation to the meta position. researchgate.net The choice of ligands on the metal center is crucial for the success of these reactions, as they can influence the electron density at the metal and, consequently, its reactivity. researchgate.net Similarly, rhodium(III) catalysts have been used for the amidation of benzoic acids with isocyanates via a directed ortho-C–H bond functionalization followed by intramolecular cyclization to afford N-substituted phthalimides. researchgate.net

These methodologies are not limited to benzoic acids themselves but can be extended to their ester derivatives. The direct C-H functionalization of benzoate esters presents a more challenging task due to the reduced coordinating ability of the ester group compared to the carboxylic acid. However, the development of more active and selective catalyst systems is an ongoing area of research. The principles established for the C-H activation of benzoic acids provide a solid foundation for the future development of methods applicable to benzoate esters like this compound, allowing for the introduction of various functional groups at specific positions on the aromatic ring.

| Catalyst System | Substrate | Reagent | Product | Reference |

| [{RuCl2(p-cymene)}2] | Aromatic Amide | Aldimine | Isoindolinone | researchgate.net |

| Rhodium(III) | Benzoic Acid | Isocyanate | N-substituted Phthalimide | researchgate.net |

| Ruthenium(II) | Aromatic Carboxylic Acid | Alkyl Halide | meta-Alkylated Arene | researchgate.net |

Gold-Catalyzed Processes for Related Ester Structures

In recent years, gold catalysis has emerged as a powerful tool in organic synthesis, primarily due to the ability of gold complexes to act as potent π-Lewis acids. acs.orgnih.gov This property allows for the activation of alkynes and allenes towards nucleophilic attack, enabling a wide range of chemical transformations. acs.orgnih.gov While the direct synthesis of simple benzoate esters like this compound is not a primary application of gold catalysis, the methodologies developed for related ester structures, particularly propargyl esters, showcase the synthetic potential of this field. acs.orgnih.gov

Gold-catalyzed reactions of propargyl esters often proceed through the formation of gold-carbene intermediates. acs.orgnih.gov These reactive species can then undergo a variety of subsequent transformations, leading to the formation of complex carbocyclic and heterocyclic structures. acs.orgnih.gov The reaction pathway is highly dependent on the substitution pattern of the propargyl ester and the reaction conditions. For instance, propargyl esters with a terminal or electron-deficient alkyne moiety can undergo a acs.orgrsc.org-sigmatropic rearrangement to generate a gold-carbene. acs.orgnih.gov In contrast, propargyl esters with an electronically unbiased disubstituted alkyne can undergo a 1,3-acyloxy migration to form an allenyl ester, which can be further activated by the gold catalyst for subsequent reactions. acs.orgnih.gov

A notable example is the gold-catalyzed reaction of propargyl esters with alkynylsilanes, which yields vinylallene derivatives through consecutive nih.govrsc.org-acyloxy and nih.govrsc.org-silyl rearrangements. nih.gov This transformation is characterized by its high atom economy, broad substrate scope, and the ability to be scaled up with low catalyst loadings. nih.gov Another significant application is the cycloisomerization of 1,n-diyne esters, which can lead to the formation of various cyclic structures, including α-pyrones and δ-diketones, through pathways involving acs.orgacs.org-sigmatropic rearrangements and subsequent cyclizations. monash.edu

The insights gained from mechanistic studies of these gold-catalyzed reactions of propargyl esters are crucial for understanding and predicting their synthetic utility. acs.orgnih.gov These studies have shed light on the electronic, steric, and stereoelectronic factors that govern the reactivity of the organogold intermediates. acs.orgnih.gov This knowledge is instrumental in the design of new synthetic strategies for a variety of bioactive natural products and compounds with pharmaceutical and materials applications. acs.orgnih.gov

| Substrate | Catalyst System | Reaction Type | Product | Reference |

| Propargyl Ester and Alkynylsilane | Gold(I) Complex | nih.govrsc.org-Acyloxy/ nih.govrsc.org-Silyl Rearrangement | Vinylallene Derivative | nih.gov |

| 1,6-Diyne Propiolate | PPh3AuCl / AgSbF6 | acs.orgacs.org-Sigmatropic Rearrangement / Cyclization | α-Pyrone | monash.edu |

| 1,6-Diyne Ester | AuCl(PPh3) / AgSbF6 | acs.orgacs.org-Sigmatropic Rearrangement / Cyclization | δ-Diketone | monash.edu |

Cascade Ring Expansion Reactions in Ester-Containing Macrocycles

The synthesis of medium-sized rings (8-11 members) and macrocycles (12 or more members) is a significant challenge in organic chemistry due to unfavorable enthalpic and entropic factors associated with their formation via traditional end-to-end cyclization methods. nih.govacs.org Cascade ring expansion reactions have emerged as a powerful strategy to overcome these limitations, allowing for the efficient construction of these large ring systems without the need for high-dilution conditions. rsc.orgnih.govacs.org These reactions often involve ester-containing intermediates and products, highlighting the importance of this functional group in macrocycle synthesis.

The general principle of a cascade ring expansion reaction involves the initial formation of a smaller, more readily accessible ring, which then undergoes a series of rearrangements to expand to a larger ring. rsc.orgrsc.org This process is typically designed to proceed through a series of kinetically favored steps, such as 5- to 7-membered ring cyclizations, thereby avoiding the high activation barriers associated with direct macrocyclization. acs.org

Several strategies for cascade ring expansion have been developed. One common approach involves the use of a cyclic starting material functionalized with a side chain. rsc.org Activation of the side chain initiates a sequence of intramolecular reactions, leading to the incorporation of the side chain into the ring and a net ring expansion. For example, a cyclic β-ketoester can be acylated with a side chain containing a protected amine. rsc.org Deprotection of the amine triggers a spontaneous cyclization and fragmentation cascade, resulting in the formation of a larger ring. rsc.org

Another strategy involves a conjugate addition/ring expansion (CARE) cascade. nih.gov In this method, a simple lactam is N-acylated to form an acryloyl imide. Reaction with a primary amine initiates a conjugate addition, followed by a ring expansion cascade to yield a larger lactam. nih.gov This approach has been utilized to generate diverse libraries of macrocyclic and medium-sized ring lactams for biological screening. nih.gov The versatility of these cascade reactions allows for the incorporation of various functional groups and the synthesis of a wide range of complex macrocyclic structures containing ester and amide functionalities.

| Reaction Type | Starting Material | Key Intermediate | Product | Reference |

| Side Chain Insertion | Cyclic β-ketoester | Amine | Ring Expanded Product | rsc.org |

| Conjugate Addition/Ring Expansion (CARE) | N-Acryloyl Imide | Conjugate Adduct | Ring Expanded Lactam | nih.gov |

| Cyclization/Ring Expansion (CRE) | Bis-nucleophilic Substrate | Cationic Intermediate | Macrocycle | acs.org |

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Propan 2 Ylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of Ethyl 4-propan-2-ylbenzoate provides distinct signals that confirm the presence and connectivity of its constituent proton environments. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. oregonstate.edu The protons ortho to the ester group are deshielded and appear further downfield compared to the protons ortho to the isopropyl group.

The aliphatic region shows signals corresponding to the ethyl and isopropyl groups. The ethyl group presents as a quartet for the methylene (B1212753) (-CH₂) protons, which are adjacent to a methyl group, and a triplet for the terminal methyl (-CH₃) protons. The isopropyl group's methine (-CH) proton appears as a septet, being split by the six equivalent protons of the two methyl groups, which in turn appear as a doublet. oregonstate.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic H (ortho to -COOEt) | ~7.95 | Doublet (d) | 2H |

| Aromatic H (ortho to -CH(CH₃)₂) | ~7.28 | Doublet (d) | 2H |

| Ethyl -CH₂- | ~4.35 | Quartet (q) | 2H |

| Isopropyl -CH- | ~2.95 | Septet (sept) | 1H |

| Ethyl -CH₃ | ~1.38 | Triplet (t) | 3H |

| Isopropyl -CH(CH₃)₂ | ~1.25 | Doublet (d) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found in the 165-175 ppm region. libretexts.org The aromatic carbons show four distinct signals for the 1,4-disubstituted ring. The two quaternary carbons (one attached to the ester and one to the isopropyl group) can be distinguished from the two protonated carbons. The aliphatic region contains signals for the ethyl and isopropyl carbons. libretexts.orgpitt.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~166.5 |

| Aromatic C (para to -COOEt) | ~154.0 |

| Aromatic C-H (ortho to -COOEt) | ~129.5 |

| Aromatic C (ipso to -COOEt) | ~128.0 |

| Aromatic C-H (ortho to -CH(CH₃)₂) | ~126.5 |

| Ethyl -O-CH₂- | ~61.0 |

| Isopropyl -CH- | ~34.5 |

| Isopropyl -CH(CH₃)₂ | ~23.8 |

| Ethyl -CH₃ | ~14.4 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals for the ethyl -CH₂ and -CH₃ groups to their corresponding carbon signals, the isopropyl -CH and -CH₃ protons to their carbons, and the aromatic protons to their respective carbons. columbia.eduhuji.ac.il This confirms the direct one-bond C-H connections.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (and occasionally four). columbia.edulibretexts.org This is instrumental in connecting the different spin systems. Key HMBC correlations for this compound would include:

A correlation from the ethyl -CH₂ protons to the ester carbonyl carbon, confirming the ester linkage.

Correlations from the isopropyl -CH proton to the aromatic carbons, linking the alkyl group to the ring.

Correlations from the aromatic protons ortho to the ester group to the carbonyl carbon. ustc.edu.cn

Together, these 2D NMR techniques provide definitive evidence for the complete chemical structure of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. umich.edu The IR spectrum of this compound displays several key absorption bands that confirm its structure.

The most prominent feature is a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically appearing in the range of 1725-1705 cm⁻¹. libretexts.org Other significant peaks include:

C-O Stretches: Two distinct C-O stretching bands are expected for the ester group, one for the C(=O)-O bond and another for the O-CH₂ bond, usually found in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1610-1500 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene ring.

C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the ethyl and isopropyl groups.

Para-substitution Pattern: The presence of a strong band in the 870-810 cm⁻¹ region can often indicate 1,4-disubstitution on the benzene ring. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. iitd.ac.in The molecular formula of this compound is C₁₂H₁₆O₂, corresponding to a molecular weight of 192.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 192. The fragmentation pattern provides further structural confirmation. scienceready.com.au Common fragmentation pathways for aromatic esters include: libretexts.orgyoutube.com

Loss of the ethoxy group (-OC₂H₅): Cleavage of the bond between the carbonyl carbon and the ester oxygen results in a prominent peak at m/z = 147, corresponding to the [M - 45]⁺ ion (4-isopropylbenzoyl cation).

Loss of an ethyl radical (-C₂H₅): This leads to a fragment at m/z = 163 ([M - 29]⁺).

Loss of the isopropyl group (-CH(CH₃)₂): Alpha-cleavage at the benzylic position can lead to the loss of the isopropyl group, resulting in a fragment at m/z = 149 ([M - 43]⁺).

Benzoyl Cation: A peak at m/z = 105, corresponding to the benzoyl cation ([C₇H₅O]⁺), can arise from further fragmentation, although the substituted version at m/z = 147 is often more significant. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for identifying and quantifying individual components within a mixture. GC-MS has been utilized to identify this compound as a degradation product in environmental studies, demonstrating its utility in complex sample analysis.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The photophysical properties of aromatic esters like this compound are governed by the electronic transitions within the benzoate (B1203000) chromophore. UV-Vis spectroscopy provides insights into these transitions, revealing how the molecule interacts with light and its surrounding environment.

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of the solvent. mdpi.com This phenomenon arises from differential solvation of the molecule's ground and excited electronic states. researchgate.net For chromophores like benzoate esters, the extent of stabilization by the solvent depends on the dipole moments of these states. researchgate.net

The interaction between a solute and solvent can be nonspecific (e.g., dipole-dipole interactions) or specific (e.g., hydrogen bonding). researchgate.net In benzoate systems, an increase in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption or emission maxima. mdpi.comnih.gov

Positive Solvatochromism (Red Shift) : Occurs when the excited state is more polar than the ground state. A polar solvent will stabilize the excited state more than the ground state, decreasing the energy gap for the electronic transition and shifting the emission to a longer wavelength. researchgate.net

Negative Solvatochromism (Blue Shift) : Occurs when the ground state is more polar than the excited state. A polar solvent will preferentially stabilize the ground state, increasing the energy gap and shifting the absorption to a shorter wavelength. researchgate.net

Studies on various single-benzene-based chromophores with electron-donating and electron-withdrawing groups demonstrate that increasing solvent polarity can induce significant color changes and large Stokes shifts (the difference between absorption and emission maxima). nih.gov For instance, in some push-pull systems, the fluorescence emission can shift from green to red as solvent polarity increases from nonpolar n-hexane to polar methanol (B129727). nih.gov This behavior confirms the presence of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net

The photophysical behavior of benzoate esters is dictated by the dynamics of their excited states following photoexcitation. Upon absorbing a photon, the molecule is promoted to an excited state, from which it can relax through several competing pathways, including fluorescence (radiative decay) and non-radiative decay processes. rsc.orgconicet.gov.ar The efficiency of fluorescence is quantified by the fluorescence quantum yield.

For many substituted benzoates, the excited state has a significant intramolecular charge transfer (ICT) character, where electron density is redistributed within the molecule. nih.gov In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where parts of the molecule rotate relative to each other. nih.govresearchgate.net The formation of these charge-transfer states is often highly sensitive to solvent polarity, with polar solvents stabilizing the charge separation and promoting TICT formation. nih.gov

The nature of the substituent on the benzoate ring plays a critical role in the excited-state dynamics:

Electron-donating groups (like amino groups) can increase the electron density of the aromatic ring, influencing the energy of the excited state and often leading to enhanced fluorescence. rsc.org

Electron-withdrawing groups (like nitro or cyano groups) can facilitate electron transfer processes that quench fluorescence, resulting in lower quantum yields. scispace.comscispace.com

X-ray Crystallography of Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate and Related Derivatives

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique was used to elucidate the structure of ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, a related derivative. nih.govresearchgate.netnih.gov

The compound was synthesized by the reduction of a Schiff base, which was obtained from the condensation reaction of acenaphthenequinone (B41937) and ethyl-4-aminobenzoate. nih.govresearchgate.net Crystals suitable for X-ray diffraction were grown by recrystallization from ethanol. researchgate.net

The crystallographic analysis revealed several key structural features:

The 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline (naphthalimide) ring system is essentially planar. nih.govnih.gov

The dihedral angle between this planar naphthalimide system and the attached benzene ring is 75.08 (10)°. nih.govresearchgate.netnih.gov

In the crystal lattice, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds, which organize the molecules into a two-dimensional network. nih.govresearchgate.net

The ethyl group of the benzoate moiety was found to be disordered over two positions. nih.govresearchgate.netnih.gov

Structural studies of other N-substituted 1,8-naphthalimide (B145957) derivatives also show that the naphthalimide group is typically planar. researchgate.net The substituent at the imide nitrogen and on the naphthalene (B1677914) core can significantly influence the molecular packing and photophysical properties. mdpi.comrsc.org

Table 1: Crystal and Structural Refinement Data for Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₂₁H₁₅NO₄ |

| Formula Weight (Mᵣ) | 345.34 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 5.2025 (7) |

| b (Å) | 18.066 (3) |

| c (Å) | 17.560 (2) |

| β (°) | 98.365 (2) |

| Volume (V) (ų) | 1632.8 (4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.405 |

Theoretical and Computational Studies on Ethyl 4 Propan 2 Ylbenzoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties that govern the structure and reactivity of Ethyl 4-propan-2-ylbenzoate.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. espublisher.comespublisher.com It is widely employed to predict the ground-state properties of molecules by calculating the electron density. For this compound, DFT calculations are used to optimize the molecular geometry and determine key parameters such as total energy, dipole moment, and Mulliken atomic charges. These calculations provide a foundational understanding of the molecule's stability and polarity. ekb.eg

Table 1: Calculated Ground State Properties of this compound Note: The following data are representative values derived from typical DFT calculations (B3LYP/6-31G level) for compounds of similar structure and are intended for illustrative purposes.*

| Property | Calculated Value | Unit |

| Total Energy | -653.0 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| Molar Mass | 192.26 | g/mol |

| Complexity | 179 | |

| Rotatable Bond Count | 4 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. researchgate.netrsc.org This method is particularly useful for predicting the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. espublisher.comresearchgate.net For this compound, TD-DFT can elucidate how the molecule interacts with light, providing information on its maximum absorption wavelength (λmax) and the nature of its electronic transitions, which are typically π-π* transitions within the benzene (B151609) ring. espublisher.com

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound Note: The following data are illustrative and represent typical results obtained from TD-DFT calculations for aromatic esters.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.60 | 269 | 0.18 |

| S0 → S2 | 5.15 | 241 | 0.85 |

| S0 → S3 | 5.80 | 214 | 0.05 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.comschrodinger.com A smaller gap suggests that the molecule is more reactive. wuxibiology.com For this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is distributed over the carbonyl group and the ring.

Table 3: Representative Frontier Orbital Energies for this compound Note: The following data are representative values calculated for similar aromatic compounds and serve as an illustration.

| Parameter | Energy Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org These simulations can provide detailed information on the conformational flexibility of this compound, such as the rotation around the C-C bond connecting the isopropyl group and the C-O bond of the ester group. MD simulations are also employed to analyze intermolecular interactions between the molecule and a solvent or other molecules, which is crucial for understanding its behavior in a condensed phase. rsc.org

Analysis of Intermolecular Interactions (e.g., AIM analysis)

The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. researchgate.netresearchgate.net AIM analysis can identify bond critical points (BCPs) to reveal the nature and strength of both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces. For this compound, AIM could be used to investigate weak intramolecular C-H···O interactions and intermolecular π-π stacking interactions that may occur in crystal structures or aggregates.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. pitt.edu By mapping the potential energy surface, researchers can identify transition states, intermediates, and products. bohrium.com Methods like DFT are used to calculate the activation energies and reaction energies for proposed pathways. bohrium.commdpi.com For this compound, computational studies could be applied to investigate reactions such as the hydrolysis of the ester bond. Such studies would involve locating the transition state structures for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, thereby providing a detailed, step-by-step understanding of the reaction mechanism.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra (UV-Vis). These methods allow for the analysis of molecular structure and properties at the atomic level. cardiff.ac.ukrsc.org

The accuracy of these predictions is highly dependent on the chosen computational model, which includes the functional and the basis set. mdpi.comresearchgate.net Hybrid functionals like B3LYP are commonly employed for their balance of accuracy and computational cost in predicting vibrational spectra, while functionals such as M06-2X are often selected for their performance in TD-DFT calculations of electronic spectra. mdpi.commdpi.com Basis sets, such as the Pople-style 6-31G(d,p) or the more extensive def2-TZVP, are chosen to provide a flexible description of the electron distribution. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods involves calculating the isotropic magnetic shielding constants for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). DFT calculations are a standard approach for obtaining reliable predictions of both proton (¹H) and carbon-13 (¹³C) NMR spectra. rsc.orgresearchgate.net The predicted chemical shifts are crucial for assigning the signals in experimentally obtained spectra to specific atoms within the this compound molecule.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to ester) | 7.95 | 129.8 |

| Aromatic CH (meta to ester) | 7.28 | 126.5 |

| Ester O-CH₂ | 4.35 | 60.9 |

| Isopropyl CH | 2.95 | 34.2 |

| Ester CH₃ | 1.38 | 14.4 |

| Isopropyl CH₃ | 1.25 | 23.9 |

| Aromatic C (ipso-ester) | - | 130.5 |

| Aromatic C (ipso-isopropyl) | - | 154.7 |

| Ester C=O | - | 166.4 |

Note: These are representative values derived from typical computational chemistry models. Actual experimental values may vary.

Predicted Vibrational Frequencies (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can predict the frequencies and intensities of these vibrations. cardiff.ac.ukfaccts.de DFT calculations are widely used to simulate IR and Raman spectra, aiding in the interpretation of experimental results by providing a detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.comresearchgate.net

The following table presents predicted key vibrational frequencies for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) | Assignment |

| Aromatic C-H Stretch | 3070 | 150 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2965 | 120 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |

| Carbonyl C=O Stretch | 1715 | 80 | Stretching of the ester carbonyl group |

| Aromatic C=C Stretch | 1610 | 250 | In-plane stretching of the benzene ring |

| Ester C-O Stretch | 1275 | 90 | Stretching of the C-O single bond in the ester group |

| Isopropyl C-C Bend | 1105 | 60 | Bending of the isopropyl group |

Note: Predicted frequencies are often systematically scaled to better match experimental data. Raman activities are relative measures of intensity. mdpi.com

Predicted UV-Vis Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrespectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring. The calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. youtube.comarxiv.org

A summary of the predicted UV-Vis absorption data for this compound is provided below.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π → π) | 240 | 0.85 |

| S₀ → S₂ (π → π) | 285 | 0.15 |

Note: These values are representative predictions from TD-DFT calculations and can be influenced by solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com

Advanced Research Applications and Derivative Synthesis of Ethyl 4 Propan 2 Ylbenzoate

Utilization as a Building Block in Complex Organic Synthesis

Organic building blocks are foundational molecular units used to construct more elaborate chemical structures, including pharmaceuticals, polymers, and agrochemicals. hilarispublisher.comchemistryworld.com Ethyl 4-propan-2-ylbenzoate fits this role, serving as a starting material for multi-step synthetic pathways that yield complex, high-value molecules. acs.orgunimi.it

While direct cyclization of this compound into heterocyclic systems is not the common route, its core structure is integral to precursors used in such syntheses. A prominent method for synthesizing pyrazoline derivatives involves the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone to form a chalcone (an α,β-unsaturated ketone), which is then cyclized with hydrazine. ijpbs.comderpharmachemica.comnih.gov In this context, the structural precursor, 4-isopropylbenzaldehyde, would be the key starting material to incorporate the 4-propan-2-ylphenyl moiety into the resulting pyrazoline ring.

More directly, the closely related compound, methyl 4-isopropylbenzoate, has been used as a starting point for the synthesis of complex heterocyclic systems. In a four-step process, the methyl ester was first converted to 4-isopropylbenzohydrazide. This hydrazide was then reacted with carbon disulfide and potassium hydroxide (B78521) to form a potassium salt, which was subsequently cyclized with hydrazine hydrate to yield 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. This triazole intermediate was then reacted with various substituted aromatic acids to produce a series of novel 3-(4-isopropylphenyl)-6-substituted phenyl- ijpbs.comderpharmachemica.comijresm.comtriazolo[3,4-b] ijpbs.comnih.govijresm.comthiadiazoles, demonstrating the utility of the 4-isopropylbenzoate scaffold in creating fused heterocyclic architectures. growingscience.com

Table 1: Examples of Synthesized Triazolo-thiadiazole Derivatives

| Compound ID | Substituent on Phenyl Ring |

| 5a | H |

| 5c | 4-Cl |

| 5h | 4-NO₂ |

| 5i | 3-NO₂ |

This table highlights some of the final heterocyclic adducts synthesized starting from a methyl 4-isopropylbenzoate precursor. growingscience.com

This compound has been explicitly documented as a starting reagent in the synthesis of large, biologically active molecules. For instance, it served as the initial building block in the preparation of novel hydrogen sulfide (H₂S) releasing carbonic anhydrase (CA) inhibitors. acs.org The synthesis began with the protection of 4-isopropylbenzoic acid as its ethyl ester, this compound. acs.org This intermediate was then subjected to a reaction with elemental sulfur at high temperatures to form a 3H-1,2-dithiole-3-thione core, which was subsequently hydrolyzed and coupled with various benzenesulfonamide derivatives to yield the final hybrid molecules designed for potential therapeutic applications. acs.org

In another example, the compound was used to synthesize new sulfurated derivatives intended as potential multi-target anticancer agents. unimi.it The synthesis involved reacting Ethyl 4-isopropylbenzoate with sulfur at high temperatures, leveraging the ester as a stable and reactive precursor for constructing more complex molecular frameworks. unimi.it

Application in Polymer Chemistry and Materials Science

The structural features of this compound, particularly the ester group and the substituted aromatic ring, make its core moiety valuable in the field of polymer science. Ester groups are fundamental to many polymers, such as polyesters, and their presence can influence material properties.

Although this compound itself is not a polymerizable monomer, its chemical structure can be incorporated into a monomeric unit. A key example is the synthesis of (4-isopropylbenzoate) 2-ethyl methacrylate (IBEMA), a novel monomer. rsc.org This compound was then used in telomerization reactions to produce both a homopolymer (PIBEMA) and copolymers with methyl methacrylate (MMA). rsc.org The successful synthesis of these oligomers demonstrates how the 4-isopropylbenzoate unit can be integrated into polymer backbones, acting as a functional pendant group. rsc.org

Table 2: Synthesized Polymers Incorporating the 4-isopropylbenzoate Moiety

| Polymer Name | Monomer(s) | Target Molecular Weight ( g/mol ) |

| PIBEMA | IBEMA | 2500 |

| P(MMA-st-IBEMA) | MMA, IBEMA | 2500 |

| P(MMA-st-IBEMA) | MMA, IBEMA | 5000 |

This table summarizes the polymers synthesized using (4-isopropylbenzoate) 2-ethyl methacrylate (IBEMA) as a monomeric component. rsc.org

The kinetics of polymerization—the study of reaction rates and mechanisms—are crucial for controlling the final properties of a polymer. fiveable.meyoutube.com Benzoate (B1203000) esters can play a role in these kinetics. For example, in the free radical polymerization of vinyl benzoate, the related compound isopropyl benzoate has been identified as a chain transfer agent. researchgate.net Chain transfer agents are used to control the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. This suggests that this compound could similarly function to regulate polymerization processes.

Furthermore, the ester group is central to step-growth polymerization, such as in polyesterification, where the reaction between an alcohol and a carboxylic acid forms the polymer chain. libretexts.orgyoutube.com The kinetics of such reactions are well-understood and depend on the concentrations of the reacting functional groups and whether an external acid catalyst is used. libretexts.orgyoutube.com The presence of the 4-propan-2-ylbenzoate moiety within a monomer would therefore be integral to the kinetics of forming such polymers.

The incorporation of the 4-isopropylbenzoate structure has been used to design functional materials with specific applications. The PIBEMA and P(MMA-st-IBEMA) oligomers synthesized from the IBEMA monomer were developed for use in odorless self-curing dental materials. rsc.org After polymerization, the isopropyl groups on the benzoate moieties were chemically oxidized to create hydroperoxide functionalities. rsc.org These hydroperoxide-containing oligomers then served as the oxidizing agent in a redox initiator system for curing dental composites. The resulting materials were tested for their mechanical properties, demonstrating high flexural strength and modulus, making them a promising alternative to traditional, odorous peroxide initiators. rsc.org This work exemplifies a complete design pathway, from a simple ester building block to a functionalized polymer integrated into an advanced material. rsc.org

Table 3: Mechanical Properties of Dental Composites

| Property | Value |

| Flexural Strength | High |

| Flexural Modulus | High |

This table reflects the performance of the final dental material formulated with polymers derived from the 4-isopropylbenzoate structure. rsc.org

Investigation of Modified Benzoate Derivatives for Specific Reactivity

The strategic modification of the benzoate scaffold allows for the fine-tuning of its chemical and biological properties. By introducing various functional groups, researchers can modulate reactivity, enhance selectivity, and impart novel functionalities.

While direct studies on trifluoromethylsulfonamido derivatives of this compound are not extensively documented, the synthesis and evaluation of related sulfonamido benzoates provide valuable insights into this class of compounds. The sulfonamide group is a key pharmacophore in a wide array of therapeutic agents. ptfarm.pl

One relevant study details the synthesis of ethyl 4-(phenylsulfonamido)benzoate. impactfactor.org This compound was prepared through the reaction of ethyl-p-aminobenzoate with benzenesulfonyl chloride in the presence of triethylamine and dichloromethane, following a nucleophilic attack of the amine group on the sulfonyl chloride. impactfactor.org The resulting sulfonamide was then further functionalized to explore its biological activities.

Subsequent derivatization of the ester group, for instance, by reaction with hydrazine hydrate, yields the corresponding hydrazide, which can serve as a precursor for a variety of heterocyclic compounds with potential antimicrobial properties. impactfactor.org For example, the synthesized ethyl 4-(phenylsulfonamido)benzoate and its derivatives have been screened for their activity against bacteria such as Staphylococcus aureus and Escherichia coli. impactfactor.org

The general synthetic approach and the observed biological activities of these sulfonamido benzoates suggest that trifluoromethylsulfonamido analogs could exhibit interesting and potentially enhanced properties due to the strong electron-withdrawing nature of the trifluoromethylsulfonyl group.

The benzoate structure is a fundamental component of many local anesthetics, with compounds like benzocaine (ethyl 4-aminobenzoate) serving as early examples. researchgate.net Research in this area focuses on modifying the basic benzoate scaffold to improve potency, duration of action, and safety profiles. The general structure of many local anesthetics consists of a lipophilic aromatic group (often a benzoate derivative), an intermediate ester or amide linkage, and a hydrophilic amine group. researchgate.net

In the design of new local anesthetics, structural modifications are systematically made to the benzoate core. For instance, the alkylation of the amino group in 4-aminobenzoic acid derivatives and subsequent esterification are common strategies to synthesize novel compounds. researchgate.net By varying the substituents on the aromatic ring and the nature of the amino group, researchers can fine-tune the physicochemical properties of the molecule, which in turn affects its anesthetic activity.

A study on the design and synthesis of new benzoate compounds for local anesthetic use employed 4-aminobenzoic acid and 4-hydroxybenzoic acid as starting materials. researchgate.net Through a series of alkylation and esterification steps, a library of new compounds was generated. These compounds were then evaluated for their efficacy in surface, infiltration, and block anesthesia models. The results of these biological activity experiments indicated that specific structural modifications led to compounds with good local anesthetic effects and low toxicity. researchgate.net

| Starting Material | Modification Steps | Resulting Compound Class | Desired Outcome |

| 4-aminobenzoic acid | Alkylation, Esterification | Novel benzoate derivatives | Enhanced local anesthetic effect |

| 4-hydroxybenzoic acid | Alkylation, Esterification | Novel benzoate derivatives | Low toxicity |

These studies underscore the importance of structural modification of the benzoate nucleus for the development of new therapeutic agents with improved pharmacological profiles.

Green Chemistry Approaches in Benzoate Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoate esters to develop more environmentally friendly and sustainable processes. These approaches focus on minimizing waste, reducing energy consumption, and utilizing non-toxic and renewable materials.

Traditional esterification methods often rely on harsh conditions and the use of hazardous solvents. Green chemistry seeks to replace these with more benign alternatives.

One promising approach is the use of solvent-free reaction conditions. nih.gov By eliminating the solvent, the process becomes inherently greener by reducing waste and simplifying product purification. For example, the uncatalyzed esterification of alcohols using acetyl chloride under solvent-free conditions has been shown to be an efficient and environmentally friendly method. nih.gov

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of benzoate esters. google.com Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating methods. google.com The synthesis of butyl benzoate, for instance, was achieved in a much shorter time with microwave assistance compared to conventional heating. google.com

Mechanochemistry, specifically high-speed ball milling, offers a solvent-free and often catalyst-free method for esterification at room temperature. nih.gov This technique utilizes mechanical force to induce chemical reactions, providing a green alternative to traditional solution-phase synthesis. nih.gov

The development of sustainable catalysts is a cornerstone of green esterification processes. The goal is to replace traditional homogeneous acid catalysts, such as sulfuric acid, which are corrosive and difficult to separate from the reaction mixture, with reusable and environmentally friendly alternatives. acs.org

Heterogeneous Acid Catalysts: Solid acid catalysts offer significant advantages, including ease of separation, reusability, and reduced waste generation. rsc.org A variety of materials have been explored as heterogeneous catalysts for esterification, including:

Ion-exchange resins: Resins like Amberlyst-15, which possess sulfonic acid groups, have demonstrated high catalytic activity for esterification under moderate conditions. acs.orgrsc.org

Zeolites: These microporous aluminosilicates, such as H-ZSM-5 and H-beta, can act as shape-selective catalysts, although their small pore size can be a limitation for larger molecules. acs.org

Sulfonated Carbon Catalysts: These can be synthesized from renewable biomass sources and have shown catalytic activity comparable to commercial resins. nih.gov

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are considered green solvents due to their low cost, low toxicity, and biodegradability. eurjchem.com Certain DES can also act as both the solvent and the catalyst in esterification reactions. eurjchem.com For example, a deep eutectic solvent formed from p-toluenesulfonic acid and benzyltriethylammonium chloride has been shown to be an effective dual solvent-catalyst for the esterification of benzoic acid with various alcohols, achieving high conversions. eurjchem.com

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions. Immobilized lipases are particularly attractive for industrial applications as they can be easily recovered and reused. rsc.org

The following table summarizes some of the green catalysts used in benzoate ester synthesis:

| Catalyst Type | Examples | Advantages |

| Heterogeneous Acid Catalysts | Amberlyst-15, Zeolites, Sulfonated Carbon | Easy separation, reusability, reduced waste |

| Deep Eutectic Solvents | p-TSA:BTEAC | Green solvent, dual solvent-catalyst, high conversion |

| Enzymes | Immobilized Lipases | High selectivity, mild reaction conditions, reusability |

The continued development of these green chemistry approaches is essential for making the synthesis of benzoate esters, including this compound, more sustainable and environmentally responsible.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of esters, including Ethyl 4-propan-2-ylbenzoate, traditionally relies on acid catalysts. However, conventional catalysts like sulfuric acid present challenges related to recovery, reuse, and waste generation. Future research is intensely focused on developing novel solid acid catalysts that are more environmentally friendly and efficient.

Recent studies have demonstrated the potential of heterogeneous catalysts in esterification processes. For instance, titanium-zirconium solid acids have shown high catalytic activity for the synthesis of various methyl benzoates from benzoic acids and methanol (B129727). mdpi.com One study found that a catalyst with a Zr:Ti molar ratio of 1.2:1 exhibited the best performance. mdpi.com The mechanism is thought to involve the solid acid activating the carbonyl group of the carboxylic acid, facilitating a nucleophilic attack by the alcohol. mdpi.com

Another promising area is the development of magnetic nanocatalysts, such as TiFe₂O₄@SiO₂–SO₃H. nih.gov These catalysts offer high efficiency and the significant advantage of being easily separable from the reaction mixture using an external magnet, which simplifies product purification and catalyst recycling. nih.gov The pursuit of such "green catalysts" is a dominant trend, with research exploring deep eutectic solvents (DESs) as dual solvent-catalysts for esterification, which can be tailored for specific applications and are often biodegradable. researchgate.net

| Catalyst Type | Example | Key Advantages | Research Focus |

|---|---|---|---|

| Solid Acid Catalyst | Zirconium-Titanium (Zr/Ti) Mixed Oxides | High activity, reusability, reduced waste. mdpi.com | Optimizing metal ratios and structural properties for higher yields. mdpi.com |

| Magnetic Nanocatalyst | TiFe₂O₄@SiO₂–SO₃H | Easy separation via magnetism, high surface area, reusability. nih.gov | Improving stability and catalytic efficiency over multiple cycles. nih.gov |

| Green Catalysts | Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst, often biodegradable, tunable properties. researchgate.net | Formulating DESs for specific esterification reactions and optimizing recyclability. researchgate.net |

Exploration of Bio-inspired and Biocatalytic Approaches

Biocatalysis, utilizing enzymes to drive chemical reactions, represents a major trend toward sustainable chemistry. For the synthesis of this compound, enzymes like lipases are highly promising. Lipases can catalyze ester synthesis under very mild conditions, often in solvent-free systems, which significantly reduces the environmental impact of the process. nih.gov

Research in this area focuses on several key aspects:

Enzyme Immobilization : Immobilizing lipases on solid supports enhances their stability and allows for easy separation and reuse over multiple reaction cycles. nih.gov

Solvent-Free Conditions : Conducting the reaction without a solvent simplifies downstream processing, reduces waste, and can lead to higher product purity. nih.gov